s-Triazine, 2-hydrazino-4-piperazinyl-6-(trifluoromethyl)-
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Overview
Description
s-Triazine, 2-hydrazino-4-piperazinyl-6-(trifluoromethyl)-: is a derivative of the 1,3,5-triazine family, which is known for its diverse applications in various fields such as agriculture, medicine, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of s-Triazine, 2-hydrazino-4-piperazinyl-6-(trifluoromethyl)- typically involves the nucleophilic substitution of cyanuric chloride with appropriate nucleophiles. The reaction conditions often include the use of solvents like acetonitrile or dimethylformamide (DMF) and bases such as triethylamine to facilitate the substitution reactions .
Industrial Production Methods: Industrial production methods for this compound may involve multi-step synthesis processes, starting from readily available precursors like cyanuric chloride. The process may include steps such as chlorination, nucleophilic substitution, and purification through crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazino group, leading to the formation of azo or azoxy derivatives.
Reduction: Reduction reactions can target the nitro groups, converting them into amines.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, or alcohols under basic conditions.
Major Products:
Oxidation: Azo or azoxy derivatives.
Reduction: Amines.
Substitution: Various substituted triazine derivatives.
Scientific Research Applications
Chemistry:
- Used as a building block for the synthesis of more complex molecules.
- Employed in the development of new materials with specific properties .
Biology:
Medicine:
Industry:
Mechanism of Action
The mechanism of action of s-Triazine, 2-hydrazino-4-piperazinyl-6-(trifluoromethyl)- involves its interaction with specific molecular targets. For instance, in its antitumor activity, the compound may inhibit enzymes such as topoisomerases or kinases, disrupting the DNA replication process and leading to cell death . The trifluoromethyl group enhances the compound’s ability to penetrate cell membranes, increasing its efficacy .
Comparison with Similar Compounds
Hexamethylmelamine: Known for its antitumor properties.
2-Amino-4-morpholino-s-triazine: Used clinically to treat lung, breast, and ovarian cancers.
Uniqueness: s-Triazine, 2-hydrazino-4-piperazinyl-6-(trifluoromethyl)- stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the trifluoromethyl group, in particular, enhances its stability and lipophilicity, making it a valuable compound for various applications .
Biological Activity
s-Triazine, 2-hydrazino-4-piperazinyl-6-(trifluoromethyl)- is a derivative of the s-triazine family, which is known for its diverse biological activities. This compound features a trifluoromethyl group, which significantly enhances its pharmacological properties. Research indicates that s-triazine derivatives exhibit a broad spectrum of biological activities, including antimicrobial, anticancer, antiviral, and antiparasitic effects.
Antimicrobial Activity
Numerous studies have demonstrated the antimicrobial potential of s-triazine derivatives. For instance, compounds derived from s-triazine have shown significant activity against various bacterial strains such as Bacillus subtilis, Staphylococcus aureus, and Escherichia coli. In one study, derivatives exhibited minimum inhibitory concentrations (MIC) ranging from 6.25 to 12.5 µg/ml against these pathogens .
Table 1: Antimicrobial Activity of s-Triazine Derivatives
Compound | Bacterial Strain | MIC (µg/ml) |
---|---|---|
s-Triazine Derivative A | Bacillus subtilis | 6.25 |
s-Triazine Derivative B | Staphylococcus aureus | 12.5 |
s-Triazine Derivative C | Escherichia coli | 10.0 |
Anticancer Activity
The anticancer properties of s-triazine derivatives are particularly noteworthy. Several studies have reported that these compounds can inhibit the proliferation of various cancer cell lines. For example, a derivative demonstrated IC50 values of 0.20 µM against A549 (lung cancer), 1.25 µM against MCF-7 (breast cancer), and 1.03 µM against HeLa (cervical cancer) cells .
Table 2: Anticancer Activity of s-Triazine Derivatives
Compound | Cancer Cell Line | IC50 (µM) |
---|---|---|
s-Triazine Derivative D | A549 (Lung Cancer) | 0.20 |
s-Triazine Derivative E | MCF-7 (Breast Cancer) | 1.25 |
s-Triazine Derivative F | HeLa (Cervical Cancer) | 1.03 |
The mechanism by which s-triazine derivatives exert their biological effects often involves the inhibition of key enzymes and pathways associated with cancer progression and microbial growth. For instance, some derivatives have been shown to inhibit the PI3K/mTOR signaling pathway, which is crucial for cancer cell survival and proliferation . Additionally, their ability to induce apoptosis in cancer cells has been documented, further highlighting their therapeutic potential.
Case Studies
- Anticancer Evaluation : A series of synthesized s-triazine derivatives were evaluated for their antiproliferative activity against multiple cancer cell lines, including H460 (lung), HT-29 (colon), and MDA-MB-231 (breast). Compounds exhibited IC50 values in the nanomolar range, indicating strong anticancer activity .
- Antimicrobial Studies : A study involving the synthesis of novel triazine analogs revealed significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The derivatives were assessed using agar diffusion techniques, demonstrating promising results compared to standard antibiotics .
Properties
CAS No. |
58892-45-8 |
---|---|
Molecular Formula |
C8H12F3N7 |
Molecular Weight |
263.22 g/mol |
IUPAC Name |
[4-piperazin-1-yl-6-(trifluoromethyl)-1,3,5-triazin-2-yl]hydrazine |
InChI |
InChI=1S/C8H12F3N7/c9-8(10,11)5-14-6(17-12)16-7(15-5)18-3-1-13-2-4-18/h13H,1-4,12H2,(H,14,15,16,17) |
InChI Key |
GERNLEXXWQVTMR-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)C2=NC(=NC(=N2)NN)C(F)(F)F |
Origin of Product |
United States |
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